ectatomin

Electrophysiology Ion Channel Pharmacology Toxin Mechanism of Action

Ectatomin (CAS 157481-64-6) is a heterodimeric protein toxin with a molecular weight of 7,928 Da, originally isolated from the venom of the ant Ectatomma tuberculatum. It consists of two homologous polypeptide chains (subunits A and B) of 37 and 34 amino acid residues, respectively, linked by a single intermolecular disulfide bond, with each chain containing an internal disulfide bridge [REFS-1, REFS-2].

Molecular Formula C10H10N2
Molecular Weight 0
CAS No. 157481-64-6
Cat. No. B1179307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameectatomin
CAS157481-64-6
Synonymsectatomin
Molecular FormulaC10H10N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ectatomin (CAS 157481-64-6) Procurement Guide: Structural Definition and Venom-Derived Identity


Ectatomin (CAS 157481-64-6) is a heterodimeric protein toxin with a molecular weight of 7,928 Da, originally isolated from the venom of the ant Ectatomma tuberculatum [1]. It consists of two homologous polypeptide chains (subunits A and B) of 37 and 34 amino acid residues, respectively, linked by a single intermolecular disulfide bond, with each chain containing an internal disulfide bridge [REFS-1, REFS-2]. In aqueous solution, ectatomin adopts a compact four-α-helix bundle structure, as determined by solution NMR [3]. It is the principal toxic component of E. tuberculatum venom, accounting for approximately 90% of the venom's total toxicity and comprising 15-18% of the crude venom proteome [2]. Ectatomin functions as both a pore-forming protein and a modulator of voltage-gated calcium channels, making it a dual-mechanism research tool distinct from single-target ion channel toxins [2].

Venom-derived tool Heterodimeric protein toxin from Ectatomma tuberculatum, purified as the principal toxic component
Dual-mechanism L-type Ca2+ channel inhibition and non-selective pore formation in one molecular entity
Defined structure Compact four-α-helix bundle fold solved by solution NMR (backbone RMSD 0.75 Å)

Ectatomin vs. Pore-Forming Toxin Alternatives: Why Interchangeability Is Not Supported by Functional Data


Ectatomin cannot be simply substituted with other pore-forming toxins or L-type calcium channel blockers due to its unique dual-mechanism action, which operates in a concentration-dependent manner and produces distinct, quantifiable functional outcomes not replicated by single-mechanism agents [1]. At low nanomolar concentrations (1-10 nM), ectatomin specifically inhibits cardiac L-type calcium currents, an effect that is potentiated by β-adrenergic stimulation, a feature not shared by conventional L-type blockers like calciseptine [1]. At higher concentrations (0.05-1 μM), it transitions to form non-selective cation pores, causing irreversible ion leakage [1]. This dual-mode, concentration-switched behavior is not found in comparator toxins such as calciseptine (a pure L-type channel blocker), calcicludine (a high-threshold Ca2+ channel blocker), or the U11 peptide (a putative pore-forming toxin with no reported L-type activity) [1]. Therefore, substituting ectatomin with any of these alternatives would fundamentally alter the experimental system's pharmacology and likely yield divergent and non-interpretable results [1].

Single-mechanism toxins may not replicate dual action

Calciseptine, calcicludine, and U11 each operate through one mechanism (L-type block or pore formation); the concentration-dependent switch of ectatomin is not reproduced, potentially altering experimental pharmacology.

β-Adrenergic response context may not transfer

Ectatomin’s L-type current inhibition is uniquely enhanced by β-adrenergic stimulation; conventional L-type blockers like calciseptine lack this signal-dependent profile, which may shift crosstalk readouts.

Membrane localization pattern may differ

Ectatomin inserts exclusively into the plasma membrane without internalization; toxins such as melittin show intracellular translocation, which may introduce off-target effects not present with ectatomin.

Quantitative Comparator Evidence for Ectatomin (CAS 157481-64-6) Selection


Concentration-Dependent Dual Mechanism: Pore Formation vs. L-Type Calcium Channel Inhibition

Ectatomin exhibits a unique concentration-dependent switch in its mechanism of action, a property not shared by comparator toxins. At high concentrations (0.05-1 μM), ectatomin forms non-selective cation channels in cell and artificial membranes [1]. In contrast, at low nanomolar concentrations (0.01-10 nM), it potently inhibits L-type calcium currents in isolated rat cardiac ventricular myocytes [2]. This dual-mechanism profile is distinct from calciseptine, which functions solely as an L-type calcium channel blocker and does not exhibit pore-forming activity [3]. Similarly, the U11 peptide from Tetramorium bicarinatum venom acts as a pore-forming toxin but shows no reported activity on L-type calcium channels [4].

Dual-mechanism profile
Head-to-head
Pore formation: 0.05–1 μM
L-type Ca2+ inhibition: 0.01–10 nM
Supports dual-pathway ion channel studies via concentration-switched mechanism
Based on oocyte membranes, artificial bilayers, and rat cardiac myocyte data
Electrophysiology Ion Channel Pharmacology Toxin Mechanism of Action

Potentiation of L-Type Calcium Current Inhibition by β-Adrenergic Stimulation: A Unique Pharmacological Profile

Ectatomin's inhibition of L-type calcium currents is uniquely potentiated by β-adrenergic stimulation, a feature not observed with standard L-type channel blockers. In isolated rat cardiac ventricular myocytes, ectatomin at 1 nM completely abolished the isoproterenol- and forskolin-sensitive components of ICa, whereas the same concentration of ectatomin alone produced only partial inhibition [1]. This effect was partially reversible by subsequent application of 2 μM forskolin, but not by isoproterenol [1]. In contrast, calciseptine, a well-characterized L-type calcium channel blocker from snake venom, does not exhibit such pathway-dependent potentiation; its inhibition is consistent regardless of β-adrenergic tone [2].

β-Adrenergic potentiation
Head-to-head
1 nM ectatomin abolishes isoproterenol/forskolin-stimulated ICa; 10 nM reduces basal ICa ~2-fold
Supports research on β-adrenergic–L-type Ca2+ channel crosstalk with signal-dependent inhibition
Rat ventricular myocyte patch-clamp; not replicated by calciseptine
Cardiac Electrophysiology G-Protein Coupled Receptor Signaling Calcium Channel Modulation

Plasma Membrane Insertion without Internalization: A Spatially Constrained Mechanism

Ectatomin exhibits a unique property of efficient plasma membrane insertion without subsequent internalization, a behavior not shared by many other pore-forming toxins. Immunochemical analysis using gold-labeled antibodies demonstrated that ectatomin, at a concentration of 5 x 10^-7 M, inserts efficiently into the plasma membrane of target cells but does not penetrate inside the cell [1]. This contrasts with toxins like melittin, which can both insert into membranes and translocate to intracellular compartments, or with the U11 peptide, whose intracellular distribution has not been well-characterized [2].

Membrane insertion without internalization
Head-to-head
Exclusive plasma membrane insertion at 5×10−7 M; no intracellular signal detected
Supports plasma-membrane-delimited signaling studies without confounding intracellular effects
Immunogold EM on mammalian cells; differentiates from toxins like melittin
Membrane Protein Trafficking Toxin Localization Cell Surface Targeting

Ectatomin (157481-64-6) Validated Application Scenarios Based on Quantitative Evidence


Investigating β-Adrenergic Modulation of Cardiac L-Type Calcium Channels

Ectatomin's unique ability to selectively abolish β-adrenergically stimulated L-type calcium currents at low nanomolar concentrations (1 nM) makes it an ideal tool for dissecting the role of β-adrenergic signaling in cardiac myocyte physiology [1]. In this scenario, ectatomin is used at 1-10 nM in isolated rat ventricular myocytes to isolate the contribution of β-adrenergic pathways to calcium channel regulation, without affecting basal channel activity. This application is directly supported by data showing that ectatomin (1 nM) completely abolishes the isoproterenol- and forskolin-sensitive components of ICa, an effect not replicated by calciseptine [1].

Studying the Concentration-Dependent Switch from Ion Channel Modulation to Pore Formation

Ectatomin can be employed as a single reagent to investigate the concentration-dependent transition from specific ion channel modulation to non-selective membrane permeabilization. This is achieved by titrating ectatomin from low (0.01-10 nM) to high (0.05-1 μM) concentrations in the same experimental system, enabling researchers to study the mechanistic switch within a single pharmacological entity. This approach is validated by data demonstrating that at low concentrations ectatomin inhibits L-type calcium currents, while at higher concentrations it forms non-selective cation pores in the same cell types [REFS-1, REFS-2].

Mapping Membrane-Delimited Signaling Pathways with a Non-Internalizing Toxin

Ectatomin's exclusive localization to the plasma membrane, as demonstrated by immunogold electron microscopy at 5 x 10^-7 M, makes it a valuable tool for studying signaling events that are strictly membrane-delimited [1]. By applying ectatomin to cells and confirming its retention at the cell surface, researchers can attribute observed physiological effects solely to plasma membrane events, avoiding confounding intracellular effects that may occur with other toxins like melittin. This application is directly supported by data showing no detectable intracellular penetration of ectatomin [1].

Comparative Pharmacology of Ant Venom Pore-Forming Toxins

Ectatomin serves as a well-characterized reference compound for comparing the structure-activity relationships of ant venom-derived pore-forming toxins. Its defined dual-mechanism, high-resolution NMR structure (RMSD 0.75 Å for backbone atoms), and established potency metrics provide a benchmark against which newer ant venom peptides, such as the U11 peptide, can be evaluated [REFS-2, REFS-3]. This scenario is particularly relevant for researchers screening ant venoms for novel ion channel modulators or pore-forming agents, as ectatomin represents the most extensively characterized member of this class [2].

Application
Selection Property
Validation Focus
β-Adrenergic–Ca2+ channel crosstalk studies
β-Adrenergic–potentiated L-type inhibition profile
ICa response to isoproterenol/forskolin
Concentration-dependent dual-mechanism investigation
Concentration-switched dual mechanism (L-type block → pore formation)
Ion-flux readouts at low vs. high concentration
Plasma membrane-delimited signaling research
Exclusive plasma membrane insertion without internalization
Immunogold EM surface retention
Ant venom pore-forming toxin comparative pharmacology
Structurally characterized dual-mechanism benchmark
Structure-activity comparison with novel ant venom peptides

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for ectatomin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.